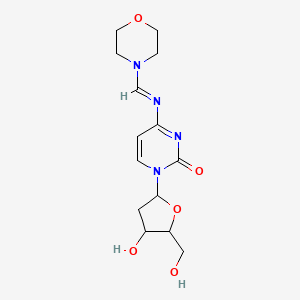
N4Morpholinomethylene2deoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4Morpholinomethylene2deoxycytidine is a modified nucleoside analog that has garnered attention in the field of chemical biology due to its unique structural properties and potential applications. This compound is a derivative of 2-deoxycytidine, where the N4 position is modified with a morpholinomethylene group. Such modifications can significantly alter the biological activity and stability of nucleosides, making them valuable tools in various scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4Morpholinomethylene2deoxycytidine typically involves the modification of 2-deoxycytidine at the N4 position. One common method includes the reaction of 2-deoxycytidine with morpholine and formaldehyde under acidic conditions to introduce the morpholinomethylene group. The reaction is usually carried out in an aqueous or organic solvent at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the final product meets the required standards for research and application.
化学反応の分析
Types of Reactions
N4Morpholinomethylene2deoxycytidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used in organic solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols and electrophiles like alkyl halides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-oxide derivatives, while reduction could produce N4-hydroxy derivatives. Substitution reactions can result in a variety of modified nucleosides with different functional groups at the N4 position.
科学的研究の応用
N4Morpholinomethylene2deoxycytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids and other complex molecules.
Biology: The compound is employed in studies of DNA replication and repair, as well as in the development of DNA-based sensors and probes.
Medicine: this compound is investigated for its potential as an antiviral and anticancer agent, due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the production of specialized nucleic acid-based materials and as a reagent in various biochemical assays.
作用機序
The mechanism of action of N4Morpholinomethylene2deoxycytidine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. The morpholinomethylene group at the N4 position can interfere with base pairing and the overall stability of the nucleic acid strand. This disruption can lead to the inhibition of DNA replication and transcription, making the compound a potential therapeutic agent for diseases involving rapid cell proliferation, such as cancer.
類似化合物との比較
Similar Compounds
N4-methylcytidine: A similar compound with a methyl group at the N4 position, known for its role in RNA modification and regulation.
N4,N4-dimethylcytidine: Another analog with two methyl groups at the N4 position, affecting RNA stability and function.
Uniqueness
N4Morpholinomethylene2deoxycytidine is unique due to the presence of the morpholinomethylene group, which provides distinct chemical and biological properties compared to other N4-modified nucleosides. This modification allows for specific interactions with enzymes and nucleic acids, making it a valuable tool in various research applications.
特性
CAS番号 |
138848-11-0 |
|---|---|
分子式 |
C14H20N4O5 |
分子量 |
324.33 g/mol |
IUPAC名 |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(morpholin-4-ylmethylideneamino)pyrimidin-2-one |
InChI |
InChI=1S/C14H20N4O5/c19-8-11-10(20)7-13(23-11)18-2-1-12(16-14(18)21)15-9-17-3-5-22-6-4-17/h1-2,9-11,13,19-20H,3-8H2 |
InChIキー |
CVVRDEFKVSRHHQ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C=NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















